1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine

Lipophilicity Permeability ADME

1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (CAS 886767-97-1) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 4-(trifluoromethyl)phenyl substituent at the C2 position of the piperazine ring. With a molecular formula of C16H21F3N2O2 and a molecular weight of 330.34 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
CAS No. 886767-97-1
Cat. No. B1459336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
CAS886767-97-1
Molecular FormulaC16H21F3N2O2
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
InChIKeyKOEWZHJZHRVSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (CAS 886767-97-1): A Fluorinated Piperazine Building Block for Drug Discovery and Chemical Synthesis


1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (CAS 886767-97-1) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 4-(trifluoromethyl)phenyl substituent at the C2 position of the piperazine ring [1]. With a molecular formula of C16H21F3N2O2 and a molecular weight of 330.34 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery . The Boc group enables orthogonal protection strategies during multistep syntheses, while the electron-withdrawing trifluoromethyl group confers distinct physicochemical and metabolic properties relative to non-fluorinated piperazine analogs .

Why 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine Cannot Be Replaced by Non-Fluorinated or Unprotected Piperazine Analogs


Direct substitution of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine with non-fluorinated analogs (e.g., 1-Boc-2-phenylpiperazine) or unprotected variants (e.g., 2-(4-(trifluoromethyl)phenyl)piperazine) introduces significant alterations in lipophilicity, metabolic vulnerability, and synthetic accessibility [1][2]. The trifluoromethyl group increases XLogP3 by approximately 0.9 log units and enhances resistance to oxidative metabolism, while the Boc group provides mild acid-labile protection that cannot be replicated by more stable carbamates (e.g., Cbz) or by omitting protection altogether [3][4]. These differences translate to measurable impacts on downstream compound performance in permeability assays, microsomal stability studies, and multistep reaction sequences, making generic substitution scientifically invalid for applications requiring precise physicochemical tuning or orthogonal protection.

Quantitative Differentiation of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine Against Closest Analogs: Evidence for Scientific Selection


Increased Lipophilicity (XLogP3 = 2.9) Relative to Non-Fluorinated 1-Boc-2-phenylpiperazine (XLogP3 = 2.0)

The introduction of a 4-(trifluoromethyl)phenyl substituent in place of an unsubstituted phenyl ring increases the computed XLogP3 value from 2.0 (for 1-Boc-2-phenylpiperazine) to 2.9 (for the target compound) [1][2]. This 0.9 log unit increase in lipophilicity is consistent with the established effect of trifluoromethyl groups on partition coefficients and predicts enhanced passive membrane permeability .

Lipophilicity Permeability ADME

Enhanced Metabolic Stability Conferred by 4-Trifluoromethylphenyl Group Versus Non-Fluorinated Phenyl Analogs

The trifluoromethyl group is recognized as a metabolic blocking group that reduces oxidative vulnerability at aromatic positions. In a systematic study of N-trifluoromethyl azoles, Schiesser et al. (2020) demonstrated that trifluoromethylated analogues exhibit increased metabolic stability relative to N-methyl analogues, attributable to the strength of the C–F bond and electron-withdrawing effects [1]. While direct head-to-head microsomal stability data for 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine are not publicly available, the class-level inference that aryl trifluoromethyl groups enhance metabolic stability is well-supported and applies to this scaffold .

Metabolic stability Oxidative metabolism CYP450

Mild Acid-Labile Boc Protection Enables Orthogonal Synthetic Strategies Compared to Cbz-Protected or Unprotected Piperazines

The Boc (tert-butyloxycarbonyl) group can be cleaved under mild acidolytic conditions (e.g., trifluoroacetic acid in dichloromethane), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions or hydrogenolysis for deprotection [1]. This differential lability allows for orthogonal protection schemes in multistep syntheses, enabling selective deprotection and functionalization of the piperazine nitrogen without affecting other acid-sensitive or reduction-sensitive functionalities [2]. The presence of the Boc group in 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine thus provides a strategic advantage over Cbz-protected or unprotected piperazine intermediates.

Protecting group strategy Orthogonal synthesis Boc cleavage

High Purity Grades (95-98%) and Analytical Documentation Ensure Reproducible Research Outcomes

Commercially available 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is supplied with minimum purity specifications of 95% (AKSci, Combi-Blocks) or ≥98% (Synblock) . Full analytical documentation, including NMR, HPLC, LC-MS, and Certificate of Analysis (COA), is available upon request, enabling researchers to verify identity and purity before use . This level of quality control and documentation is comparable to or exceeds that of many generic piperazine building blocks and is essential for generating reliable, reproducible data in drug discovery campaigns.

Purity Analytical characterization Reproducibility

Distinct Reactivity and Synthetic Utility Compared to 3-Substituted Isomer

The target compound features a 2-substituted piperazine core, whereas the closely related 3-(4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 886767-93-7) bears the aryl group at the 3-position . This regiochemical difference alters the spatial orientation of the aryl group relative to the piperazine nitrogens, influencing subsequent functionalization chemistry and the conformational preferences of derived molecules. In structure-based drug design, the 2-substituted isomer may present a different binding pose to biological targets compared to the 3-substituted analog, making the choice of isomer critical for SAR exploration [1].

Regioselectivity Synthetic building block Piperazine substitution

Optimal Research and Industrial Applications for 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When optimizing a lead series that suffers from poor membrane permeability or rapid oxidative metabolism, incorporating 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine as a building block introduces a 4-CF3-phenyl motif that increases computed XLogP3 by approximately 0.9 log units relative to the non-fluorinated phenyl analog [1] and is predicted to improve metabolic stability based on class-level SAR [2]. This compound is particularly suitable for CNS-targeted programs where blood-brain barrier penetration is required and for oral agents where extended half-life is desired.

Multistep Synthesis Utilizing Orthogonal Protecting Group Strategies

The acid-labile Boc group enables selective deprotection under mild conditions (TFA/DCM) without affecting other protecting groups such as Cbz, Fmoc, or silyl ethers [3]. Researchers can employ this compound in convergent synthetic routes where the piperazine nitrogen must remain masked until a late-stage deprotection step, thereby preserving functional group compatibility and increasing overall synthetic efficiency [4].

Structure-Activity Relationship (SAR) Studies of Fluorinated Piperazine Derivatives

The defined 2-substituted regiochemistry and high purity (95-98%) of commercially available material make this compound an ideal starting point for SAR exploration. It serves as a key intermediate for the synthesis of diverse libraries of piperazine-containing compounds, where the trifluoromethyl group can be systematically varied against other substituents to assess its impact on target binding, selectivity, and pharmacokinetic properties .

Development of Fluorinated Drug Candidates and Probes

The presence of fluorine enables potential applications in 19F NMR spectroscopy and metabolic tracing studies. Furthermore, the trifluoromethyl group is a common motif in approved drugs, and this building block provides a direct route to incorporate that pharmacophore into novel chemical entities under investigation for a variety of therapeutic indications .

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